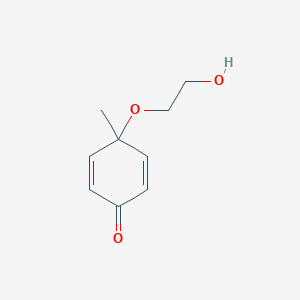![molecular formula C75H80 B12608508 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 870892-79-8](/img/structure/B12608508.png)
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of Hexyl Groups: The next step involves the introduction of hexyl groups at the 9-position of the fluorene core. This can be done using a Grignard reaction or a similar alkylation process.
Spiro Formation: The final step involves the formation of the spiro linkage. This can be achieved through a coupling reaction, such as a Suzuki coupling, where the two fluorene units are connected through a central spiro carbon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: The compound is widely used in the production of OLEDs and other optoelectronic devices due to its excellent light-emitting properties.
Wirkmechanismus
The mechanism by which 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes a transition to an excited state. This excited state can then release energy in the form of light (fluorescence) or transfer energy to other molecules. The specific pathways and molecular targets involved depend on the application, such as energy transfer in OLEDs or fluorescence in imaging techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Another fluorene derivative with similar applications in organic electronics.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene: Used in the synthesis of polymer semiconductors.
9,9-Dihexylfluorene-2,7-diboronic acid: A precursor for the synthesis of polymer semiconductors.
Uniqueness
What sets 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] apart is its unique spiro linkage, which provides enhanced stability and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other optoelectronic devices.
Eigenschaften
CAS-Nummer |
870892-79-8 |
|---|---|
Molekularformel |
C75H80 |
Molekulargewicht |
981.4 g/mol |
IUPAC-Name |
2',7'-bis(9,9-dihexylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H80/c1-5-9-13-25-45-73(46-26-14-10-6-2)65-33-21-17-29-57(65)61-41-37-53(49-69(61)73)55-39-43-63-64-44-40-56(52-72(64)75(71(63)51-55)67-35-23-19-31-59(67)60-32-20-24-36-68(60)75)54-38-42-62-58-30-18-22-34-66(58)74(70(62)50-54,47-27-15-11-7-3)48-28-16-12-8-4/h17-24,29-44,49-52H,5-16,25-28,45-48H2,1-4H3 |
InChI-Schlüssel |
RBMMZUOHPOBZDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCC)CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


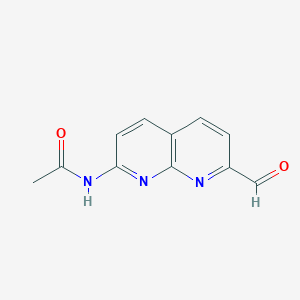
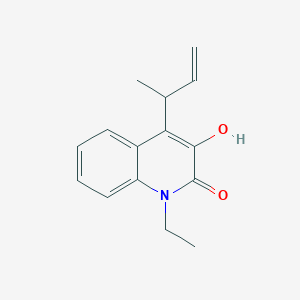

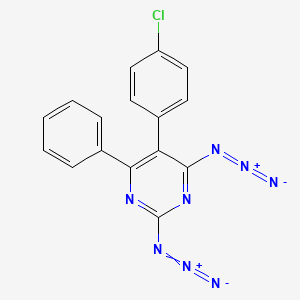


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
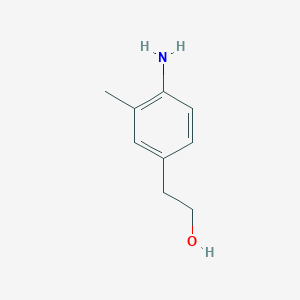
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
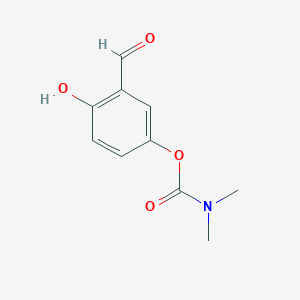
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
